2-Naphthalenesulfonic acid, 6-amino-5-[(2,5-dichlorophenyl)azo]-4-hydroxy-, monosodium salt
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Overview
Description
2-Naphthalenesulfonic acid, 6-amino-5-[(2,5-dichlorophenyl)azo]-4-hydroxy-, monosodium salt is a complex organic compound known for its applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthalene ring substituted with sulfonic acid, amino, hydroxy, and azo groups, along with a monosodium salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 6-amino-5-[(2,5-dichlorophenyl)azo]-4-hydroxy-, monosodium salt typically involves multiple steps:
Sulfonation: The naphthalene ring is sulfonated using oleum at a controlled temperature to introduce the sulfonic acid group.
Amination: The sulfonated naphthalene undergoes a Bucherer reaction to introduce the amino group.
Azo Coupling: The amino-naphthalenesulfonic acid is then coupled with 2,5-dichlorophenyl diazonium salt under acidic conditions to form the azo linkage.
Hydroxylation: Finally, the compound is hydroxylated to introduce the hydroxy group, and the monosodium salt is formed by neutralization with sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pH, and reactant concentrations to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenesulfonic acid, 6-amino-5-[(2,5-dichlorophenyl)azo]-4-hydroxy-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The azo group can be reduced to form amines.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonic acid group under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted naphthalenesulfonic acid derivatives.
Scientific Research Applications
2-Naphthalenesulfonic acid, 6-amino-5-[(2,5-dichlorophenyl)azo]-4-hydroxy-, monosodium salt has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Employed in staining techniques for microscopy.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways:
Azo Group: The azo linkage can undergo reduction to form amines, which can interact with biological molecules.
Sulfonic Acid Group: Enhances water solubility and facilitates interactions with proteins and enzymes.
Hydroxy Group: Participates in hydrogen bonding and other interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-2-naphthalenesulfonic acid
- 2-Naphthalenesulfonic acid, 5-amino-6-hydroxy-, monosodium salt
- 2-Naphthalenesulfonic acid, 6-[(2-hydroxy-5-methylphenyl)azo]-, monosodium salt
Uniqueness
2-Naphthalenesulfonic acid, 6-amino-5-[(2,5-dichlorophenyl)azo]-4-hydroxy-, monosodium salt is unique due to the presence of the 2,5-dichlorophenyl azo group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields.
Properties
CAS No. |
67786-24-7 |
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Molecular Formula |
C16H10Cl2N3NaO4S |
Molecular Weight |
434.2 g/mol |
IUPAC Name |
sodium;6-amino-5-[(2,5-dichlorophenyl)diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C16H11Cl2N3O4S.Na/c17-9-2-3-11(18)13(6-9)20-21-16-12(19)4-1-8-5-10(26(23,24)25)7-14(22)15(8)16;/h1-7,22H,19H2,(H,23,24,25);/q;+1/p-1 |
InChI Key |
LGWUKZYAVWSXMP-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C2=C(C=C(C=C21)S(=O)(=O)[O-])O)N=NC3=C(C=CC(=C3)Cl)Cl)N.[Na+] |
Origin of Product |
United States |
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